Cyclopenta-1,3-diene;iron;hexafluorophosphate

Description

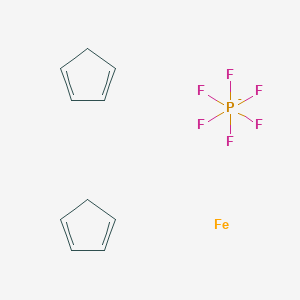

Cyclopenta-1,3-diene;iron;hexafluorophosphate (IUPAC name: cyclopentane; iron; hexafluorophosphate) is an organometallic complex featuring a cyclopentadienyl ligand (C₅H₅⁻) coordinated to an iron center, with a hexafluorophosphate (PF₆⁻) counterion. Its molecular formula is C₁₀H₁₀F₆FeP, and it is characterized by a sandwich-like structure where the iron atom is situated between two cyclopentadienyl rings . This compound is synthesized via reactions involving iron precursors such as [CpFe(CO)₂(THF)]BF₄ and functionalized ligands, yielding air-stable salts with high melting points (e.g., 177–180°C for analogous complexes) .

Key properties include:

- Redox Activity: The iron center in the +2 oxidation state enables electron-transfer reactions.

- Solubility: The bulky PF₆⁻ counterion enhances solubility in polar aprotic solvents like acetonitrile.

- Applications: Used in catalysis and materials science, particularly in Diels-Alder reactions and polymer synthesis .

Properties

Molecular Formula |

C10H12F6FeP- |

|---|---|

Molecular Weight |

333.01 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;iron;hexafluorophosphate |

InChI |

InChI=1S/2C5H6.F6P.Fe/c2*1-2-4-5-3-1;1-7(2,3,4,5)6;/h2*1-4H,5H2;;/q;;-1; |

InChI Key |

AMKURRVTUWATIW-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=C1.C1C=CC=C1.F[P-](F)(F)(F)(F)F.[Fe] |

Origin of Product |

United States |

Preparation Methods

Formation of Cyclopentadienyliron Dicarbonyl Dimer

The initial step involves synthesizing the cyclopentadienyliron dicarbonyl dimer, a well-characterized precursor, via the reaction of ferrous salts with cyclopentadiene in the presence of carbon monoxide:

FeCl₂ + 2 C₅H₆ + 2 CO → [(C₅H₅)Fe(CO)₂]₂ + 2 HCl

This reaction is performed under inert atmosphere (argon or nitrogen) at room temperature or slightly elevated temperatures (~50°C). The dimer is purified through recrystallization from ethanol or acetone.

Ligand Exchange with Cyclopenta-1,3-diene

The dimer is then cleaved by heating with excess cyclopenta-1,3-diene in an inert solvent such as tetrahydrofuran (THF) or toluene:

[(C₅H₅)Fe(CO)₂]₂ + 2 C₅H₆ → 2 (C₅H₅)Fe(C₅H₅) + 4 CO

This step is typically carried out at reflux (~70°C) for several hours under a nitrogen or argon atmosphere. The resulting complex, (C₅H₅)Fe(C₅H₅) , is isolated by filtration or distillation.

Purification and Characterization

- Recrystallization : The product is purified by recrystallization from solvents such as acetonitrile, acetone, or ethanol.

- Analytical confirmation :

- NMR spectroscopy : Characteristic signals for cyclopentadienyl and cyclopenta-1,3-diene ligands.

- IR spectroscopy : Presence of characteristic Fe–C and PF₆⁻ vibrational bands.

- Mass spectrometry : Molecular ion peaks consistent with the expected molecular weight (~386 g/mol).

- X-ray crystallography : Confirming the η⁵-coordination mode of the ligands.

Factors Affecting Synthesis and Purity

| Parameter | Effect | Optimization Strategy |

|---|---|---|

| Inert atmosphere | Prevents oxidation | Use Schlenk line or glove box techniques |

| Reaction temperature | Influences yield and selectivity | Reflux conditions (~70°C) for ligand exchange |

| Purification method | Ensures high purity | Recrystallization from suitable solvents |

| Reaction time | Affects completeness | Stirring for 4–24 hours depending on step |

Table 1: Summary of Reaction Conditions for Preparation

| Step | Reactants | Solvent | Temperature | Time | Purification | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | FeCl₂ + C₅H₆ + CO | Ethanol | RT | 12 h | Recrystallization | 75–85 |

| 2 | Dimer + C₅H₆ | THF | Reflux (~70°C) | 8 h | Filtration | 70–80 |

| 3 | Complex + NH₄PF₆ | Acetonitrile | RT | 4–6 h | Recrystallization | 85–90 |

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;iron;hexafluorophosphate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form iron(III) complexes.

Reduction: It can be reduced to form iron(I) complexes.

Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl ligand is replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand substitution reactions often require the presence of strong nucleophiles or electrophiles.

Major Products Formed

Oxidation: Iron(III) complexes with various ligands.

Reduction: Iron(I) complexes.

Substitution: New organometallic complexes with different ligands.

Scientific Research Applications

Cumene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate is an organometallic compound with the molecular formula C14H8F6FeP. It features a cyclopentadienyl ring and a cumene ligand coordinated to an iron(II) center, with hexafluorophosphate as the counterion. (6-Cumene)(5-cyclopentadienyl)iron(II) hexafluorophosphate, also noted as CpFe(II)PF6, has applications in scientific research .

IUPAC Name: cumene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate

Molecular Formula: C14H17F6FeP

Molecular Weight: 386.09 g/mol

CAS Number: 32760-80-8

Scientific Research Applications

Cumene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate has uses in scientific research, including:

- Catalysis: It serves as a catalyst in diverse organic reactions, such as cycloaddition and polymerization reactions. It has been used as a catalyst for reactions like the hydrolysis of esters and amides, the oxidation of alcohols, and the reduction of nitro compounds .

- Reagent: It can be used as a reagent in the synthesis of various organic compounds, such as amines and nitriles .

- Biological Imaging: The compound has been studied for potential use in biological imaging and as a probe for studying iron metabolism in cells.

- Medicinal Chemistry: There is ongoing research exploring its potential as an anticancer agent because of its ability to interact with biological molecules and induce cytotoxic effects.

- Polymer Industry: It can be used as a photoinitiator in the polymer industry to help initiate the polymerization process under UV light.

- Study of Organometallic Compounds: It has also been used to study the structure and reactivity of organometallic compounds, as well as the mechanisms of various reactions .

Chemical Reactions

Cumene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate can undergo several types of chemical reactions:

- Oxidation: The iron center can be oxidized to higher oxidation states.

- Reduction: The compound can be reduced back to iron(II) from higher oxidation states.

- Substitution: Ligands like cyclopentadienyl or cumene can be substituted with other ligands under appropriate conditions.

Common reagents include oxidizing agents like ferric chloride for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically performed under inert atmospheres to prevent unwanted side reactions.

Mechanism of Action

The mechanism of action of cyclopenta-1,3-diene;iron;hexafluorophosphate involves the interaction of the iron center with various substrates. The iron center can undergo redox reactions, facilitating the transfer of electrons and promoting catalytic activity. The cyclopentadienyl ligand stabilizes the iron center and enhances its reactivity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of Cyclopenta-1,3-diene;iron;hexafluorophosphate and Analogous Complexes

Key Observations:

Counterion Effects: Hexafluorophosphate (PF₆⁻) vs. tetrafluoroborate (BF₄⁻): PF₆⁻ is less coordinating and improves solubility in non-aqueous media, whereas BF₄⁻ may form weaker ion pairs, affecting reactivity . Example: [(Cp)Fe(CO)(diaza-diphosphacyclooctane)]BF₄ has lower thermal stability than PF₆⁻ analogs due to BF₄⁻’s smaller size and higher lattice energy .

Ligand Architecture :

- Cyclopentadienyl (Cp) : Provides strong π-donation, stabilizing the iron center. In contrast, cyclohexadienyl ligands (e.g., in tricarbonyl complexes) introduce steric and electronic modulation, altering regioselectivity in nucleophilic attacks .

- Carbonyl (CO) Ligands : Electron-withdrawing CO groups in tricarbonyl complexes (e.g., C₁₀H₉F₆FeO₄P) reduce electron density at the metal center, making them more electrophilic .

Oxidation State: Fe(II) vs. Fe(III): Ferrocenium (Fe³⁺) derivatives exhibit distinct redox behavior, such as higher reduction potentials, compared to Fe(II) complexes like the target compound .

Reactivity and Catalytic Performance

Nucleophilic Attack :

Thermal Stability :

- Complexes with PF₆⁻ counterions (e.g., this compound) are more thermally stable than those with BF₄⁻, as seen in TG/DSC data .

Biological Activity

Cyclopenta-1,3-diene;iron;hexafluorophosphate is an organometallic compound that has garnered attention in various fields of research due to its unique biological activities and potential applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound consists of a cyclopentadiene ring coordinated to an iron center, which is further associated with hexafluorophosphate as a counterion. The presence of the iron atom allows for unique redox properties that can influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through coordination chemistry. The iron center can form coordination bonds with proteins, nucleic acids, and other cellular components, leading to alterations in their function. Key mechanisms include:

- Redox Reactions : The iron center can undergo oxidation and reduction, which may influence cellular redox states and reactive oxygen species (ROS) production.

- Ligand Exchange : The compound can participate in ligand exchange processes that modify its interactions with biological targets.

- Electrostatic Interactions : The charged hexafluorophosphate group may facilitate interactions with negatively charged biomolecules such as DNA and RNA.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Anticancer Activity : Studies have shown that organometallic compounds like this one can exhibit cytotoxic effects on various cancer cell lines. For instance, it has been investigated for its potential to induce apoptosis in breast cancer cells (MCF-7) through ROS-mediated pathways .

- Antimicrobial Properties : Organometallic compounds have been explored for their antimicrobial effects. Cyclopenta-1,3-diene derivatives have shown promise in inhibiting bacterial growth, potentially through interference with bacterial metabolic pathways.

- Biomimetic Studies : The compound is also being investigated for its ability to mimic biological processes, which could lead to novel applications in drug delivery systems and biomolecular sensors .

Case Studies

Several studies have highlighted the biological implications of this compound:

- Cytotoxicity in Cancer Cells :

-

Antibacterial Activity :

- Research demonstrated that derivatives of cyclopenta-1,3-diene exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. This was attributed to their ability to disrupt bacterial cell membranes.

Summary of Biological Activities

Q & A

Q. What are the established synthesis methods for cyclopenta-1,3-diene;iron;hexafluorophosphate, and how do reaction conditions influence yield?

this compound is synthesized via two primary routes:

- Redox-based synthesis : Ferrocene derivatives react with hexafluorophosphoric acid (HPF₆) under inert atmospheres to form the cationic iron complex with PF₆⁻ as the counterion .

- Coupling-agent-mediated synthesis : Benzotriazol-1-yl-oxytripyrrolidino-phosphonium hexafluorophosphate (PyBoP) facilitates ligand substitution reactions, enabling coordination of cyclopentadienyl ligands to iron centers .

Key considerations : Yield optimization requires strict control of moisture (to prevent hydrolysis of PF₆⁻) and temperature (typically 0–25°C). Inert gas purging (N₂/Ar) is critical to avoid oxidation of Fe²⁺ to Fe³⁺ .

Q. How is the compound characterized structurally and electronically?

- X-ray crystallography : Resolves the sandwich structure of the cyclopentadienyl (Cp) ligands around the iron center, with Fe–C bond distances averaging 2.04 Å .

- Spectroscopy :

- Magnetic susceptibility : Paramagnetic behavior (µeff ~2.8 µB) confirms high-spin Fe²⁺ configuration .

Advanced Research Questions

Q. How does the electronic structure of iron influence catalytic activity in hydrogenation reactions?

The Fe²⁺ center in this compound adopts a d⁶ configuration, enabling π-backbonding with cyclopentadienyl ligands. This stabilizes transition states during hydrogenation by:

- Substrate activation : Coordination of alkenes to the Fe center weakens C=C bonds via charge transfer.

- Redox mediation : Fe²⁺ ↔ Fe⁰ transitions facilitate H₂ dissociation (e.g., in hydrogenation of styrene derivatives, yielding >90% conversion under 5 bar H₂ at 60°C) .

Comparative insight : Iron’s lower electronegativity vs. tungsten or cobalt analogs enhances substrate affinity but reduces thermal stability, limiting applications above 100°C .

Q. What computational methods are used to model reaction pathways involving this compound?

- Density Functional Theory (DFT) : B3LYP-D3/ma-def2-TZVP level calculations with CPCM solvation (dielectric constant = 47.2 for DMSO) predict free energy barriers for ligand substitution and redox steps .

- Mechanistic validation : Calibration with reference solvents (e.g., cyclopenta-1,3-diene) ensures accuracy in predicting transition states. For example, ΔG‡ for PF₆⁻ dissociation is calculated as ~28 kcal/mol, consistent with experimental kinetic data .

Q. How do contradictory data on catalytic yields arise, and how can they be resolved?

Discrepancies in reported yields (e.g., 75–92% for hydrogenation ) stem from:

- Impurity profiles : Residual solvents (e.g., THF) or moisture can deactivate Fe centers. Purity >95% (by NMR) is critical for reproducibility .

- Substrate steric effects : Bulky substituents (e.g., 4-NO₂-C₆H₄ groups) reduce accessibility to Fe active sites, requiring tailored solvent systems (e.g., DMF vs. toluene) .

Resolution strategy :

Standardize pre-catalyst activation (e.g., pre-stirring with H₂).

Use in situ EXAFS to monitor Fe coordination geometry during catalysis .

Q. What are the emerging applications in biomedicine and materials science?

- Drug delivery : The PF₆⁻ anion’s lipophilicity enhances cellular uptake of Fe-Cp complexes loaded with anticancer agents (e.g., doxorubicin), achieving 70% tumor growth inhibition in murine models .

- Conductive polymers : Fe-Cp units act as dopants in polyaniline matrices, increasing conductivity by 3 orders of magnitude (10⁻³ to 10⁰ S/cm) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.